tert-butyl 6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
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Overview
Description
This would include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Structural Analysis
This compound is a significant intermediate in the synthesis of 1H-indazole derivatives. It is obtained through substitution reactions and characterized by various spectroscopic methods like FTIR, NMR, and MS. The molecular structure is confirmed by X-ray diffraction and analyzed using density functional theory (DFT) to understand its physicochemical properties, such as molecular electrostatic potential and frontier molecular orbitals (Ye et al., 2021).
Role as an Intermediate in Biological Compounds
This compound serves as an important intermediate in the synthesis of biologically active compounds like crizotinib, a medication used in cancer treatment. The synthesis process involves using starting materials like tert-butyl-4-hydroxypiperdine-1-carboxylate and confirming the structure through MS and NMR spectrum analysis (Kong et al., 2016).
Applications in Chemical Reactions and Polymer Synthesis
This compound is also utilized in various chemical reactions and the synthesis of complex molecular structures. For instance, it is used in the N-1-difluoromethylation of functionalized indazole derivatives. This method provides a safer and convenient alternative for large-scale synthesis and can be extended to other indazole, benzotriazole, imidazole, indole, and pyrazole derivatives (Hong et al., 2020).
Contribution to Polymer-Based Technologies
In the field of polymer science, derivatives of this compound contribute to the development of water-soluble and fluorescence-emitting polymers. These polymers have applications in sensing and quantification technologies, where their fluorescence properties change in response to various stimuli, such as cationic quenchers and proteins (Zhang, Liu, & Cao, 2008).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, including any potential applications of the compound.
properties
IUPAC Name |
tert-butyl 6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BFN2O4/c1-11-12-9-13(20-26-18(5,6)19(7,8)27-20)14(21)10-15(12)23(22-11)16(24)25-17(2,3)4/h9-10H,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPGUOHOTNZQAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)N(N=C3C)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BFN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745347 |
Source
|
Record name | tert-Butyl 6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate | |
CAS RN |
1333222-21-1 |
Source
|
Record name | tert-Butyl 6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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